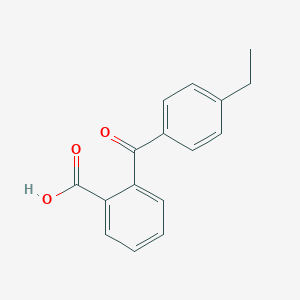

2-(4-Ethylbenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFDKGFWNSQAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150963 | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-14-0 | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Ethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylbenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Ethylbenzoyl)benzoic Acid

Abstract

This technical guide provides an in-depth examination of 2-(4-Ethylbenzoyl)benzoic acid, a pivotal chemical intermediate in the synthesis of high-value compounds. While not an active pharmaceutical ingredient (API) itself, its role as a precursor is critical in the manufacturing of key molecules, including the second-generation antihistamine, Mizolastine, and industrial compounds like 2-ethylanthraquinone. This document consolidates essential technical data, including physicochemical properties, validated synthetic protocols, and analytical methodologies. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a comprehensive resource for professionals engaged in chemical synthesis, process development, and pharmaceutical research.

Introduction and Strategic Importance

This compound, identified by CAS number 1151-14-0, is an aromatic keto-carboxylic acid.[1][2] Its molecular architecture, featuring a benzoic acid moiety linked to an ethyl-substituted benzoyl group, makes it a versatile building block in multi-step organic synthesis. The strategic importance of this compound is not derived from its intrinsic biological activity, but rather from its function as a critical starting material or intermediate.[3]

In the pharmaceutical sector, it is a well-established precursor in the synthesis of Mizolastine, a non-sedating H1 antihistamine used in the treatment of allergic rhinitis and urticaria.[4][5] In industrial chemistry, it is essential for producing 2-ethylanthraquinone, a key component in the catalytic production of hydrogen peroxide.[3] Understanding the synthesis, purification, and characterization of this compound is therefore fundamental to ensuring the quality, yield, and cost-effectiveness of these important final products. This guide aims to provide the necessary technical depth to empower researchers and developers in this endeavor.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful process development and analytical method design.

Identity and Structure

-

IUPAC Name: this compound[6]

-

CAS Number: 1151-14-0[1]

-

Molecular Formula: C₁₆H₁₄O₃[1]

-

Molecular Weight: 254.28 g/mol [6]

-

Canonical SMILES: CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O[2]

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for determining appropriate solvents for reaction and purification, as well as for setting storage conditions.

| Property | Value | Source(s) |

| Physical State | White to off-white solid/powder | [7][8] |

| Melting Point | 122 °C | [1] |

| Boiling Point | 459.6 °C at 760 mmHg | [1][2] |

| Density | 1.194 g/cm³ | [1][2] |

| Flash Point | 245.9 °C | [1][2] |

| Water Solubility | 14.77 mg/L at 25 °C (estimated) | [7] |

| logP (o/w) | 3.1 - 3.4 | [1][2][7] |

| Hydrogen Bond Donors | 1 | [1][6] |

| Hydrogen Bond Acceptors | 3 | [1][6] |

Spectroscopic Profile for Structural Confirmation

Structural elucidation and routine identification are typically achieved via a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both benzene rings, with distinct splitting patterns. The ethyl group will present as a classic triplet (for the -CH₃) and quartet (for the -CH₂) in the aliphatic region. The acidic proton of the carboxyl group will appear as a broad singlet, often far downfield, and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. Key signals include the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (>165 ppm), multiple signals in the aromatic region (120-145 ppm), and the two distinct signals for the ethyl group in the upfield region.[6][9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be prominent: one for the carboxylic acid carbonyl (~1690-1710 cm⁻¹) and one for the ketone carbonyl (~1650-1670 cm⁻¹).[6][10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its exact mass (254.0943).[1][6] Fragmentation patterns will likely involve the loss of the ethyl group, the carboxyl group, and other characteristic cleavages of the benzophenone core.

Synthesis and Purification

The most common and industrially viable route to this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[3][11] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum trichloride (AlCl₃).

Synthetic Workflow: Friedel-Crafts Acylation

The rationale for this pathway is its high efficiency and the use of readily available, cost-effective starting materials. The choice of a non-polar solvent like nitrobenzene or excess ethylbenzene is crucial for solubilizing the reactants and managing the reaction exotherm.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established patent literature and is designed for laboratory-scale synthesis.[3][11] All operations should be performed in a well-ventilated fume hood.

-

Reactor Setup: Equip a suitable glass reactor with mechanical stirring, a cooling system, a thermometer, and a nitrogen inlet.

-

Reactant Charging: To the reactor, add ethylbenzene (solvent and reactant) and nitrobenzene (co-solvent). Begin stirring and add phthalic anhydride.

-

Causality: Using excess ethylbenzene drives the reaction and serves as the solvent. Nitrobenzene helps maintain a liquid phase and moderate the reaction.[3]

-

-

Cooling and Catalyst Addition: Cool the reaction mixture to approximately 15°C. Slowly add anhydrous aluminum trichloride (AlCl₃) in portions.

-

Causality: The reaction is highly exothermic. Portion-wise addition of AlCl₃ while maintaining a low temperature (<20-25°C) is critical to prevent runaway reactions and the formation of unwanted byproducts.[11] The AlCl₃ coordinates with the carbonyl groups of phthalic anhydride, forming a highly reactive acylium ion intermediate.

-

-

Reaction: After the complete addition of AlCl₃, allow the reaction temperature to slowly rise to ~27°C and maintain for 2 hours to ensure the reaction goes to completion.

-

Hydrolysis (Quenching): Prepare a separate vessel with dilute hydrochloric acid in an ice bath. Slowly and carefully add the reaction mixture to the cold acid solution with vigorous stirring.

-

Causality: This step hydrolyzes the aluminum complexes formed during the reaction, decomposing the catalyst and precipitating the product. The process is highly exothermic and releases HCl gas, necessitating careful addition and cooling.[3]

-

-

Workup and Solvent Removal: Transfer the mixture to a separatory funnel and remove the lower aqueous layer. The upper organic layer is then subjected to steam distillation.

-

Product Isolation: After distillation, the remaining aqueous slurry containing the solid product is cooled. The solid is collected by vacuum filtration, washed with water to remove residual salts, and dried under vacuum.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[1]

Role in Pharmaceutical Synthesis: Precursor to Mizolastine

The primary value of this compound in drug development lies in its role as a key intermediate. It does not possess therapeutic activity itself, and therefore, a discussion of its "mechanism of action" must focus on the final product it enables.

Synthetic Pathway to Mizolastine

Mizolastine is a second-generation H1 antagonist that works by blocking the action of histamine on H1 receptors, thereby preventing the symptoms of allergic reactions.[5] The synthesis of Mizolastine requires a multi-step process where this compound is an early-stage precursor. The keto-acid functionality is transformed through several steps to create the core structure of the final drug.

Caption: Role of this compound in the Mizolastine synthetic route.

Analytical Methodologies

Robust analytical methods are required for quality control, ensuring the purity of the intermediate and, consequently, the final API. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Quantitative Analysis by Reverse-Phase HPLC

This method provides a reliable means to determine the purity of this compound and quantify any process-related impurities.

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for non-polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Phosphoric or Formic Acid | Acidification ensures the carboxylic acid is in its protonated, non-ionic form for consistent retention. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound. |

| Gradient | 40% B to 95% B over 15 minutes | A gradient is necessary to elute the highly retained analyte while also separating it from more polar starting materials and less polar byproducts. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The benzophenone chromophore provides strong absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Step-by-Step Protocol:

-

Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh ~10 mg of the sample to be tested and prepare in the same manner as the standard.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 40% B) until a stable baseline is achieved.

-

Analysis: Inject the standards and samples onto the column and run the gradient method.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Assay can be determined by comparing the peak area of the sample to a standard curve generated from the reference standards.

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain compound integrity.

-

Hazard Identification: The compound is classified as a serious eye irritant (H319).[6] It may also cause skin and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[13][14]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[13][14]

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance, not for its own properties, but as a foundational element for complex synthesis. Its efficient production via Friedel-Crafts acylation and its subsequent conversion into molecules like Mizolastine highlight the critical role of well-characterized intermediates in modern chemistry. This guide has provided a technical framework for its synthesis, analysis, and safe handling, offering field-proven insights to support researchers and development professionals in leveraging this versatile chemical building block.

References

-

Title: Synthesis method of 2-(4'-ethylbenzoyl) benzoic acid. Source: Eureka | Patsnap. URL: [Link]

-

Title: this compound. Source: LookChem. URL: [Link]

-

Title: 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0. Source: The Good Scents Company. URL: [Link]

- Title: CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid. Source: Google Patents.

-

Title: this compound | C16H14O3 | CID 70852. Source: PubChem. URL: [Link]

-

Title: Mechanism of action of benzoic acid. Source: Jiyou Industries Co.Ltd. URL: [Link]

-

Title: Benzoic acid, 2-(4-methylbenzoyl)-. Source: SIELC Technologies. URL: [Link]

- Title: CN102140076A - The preparation of mizolastine intermediate. Source: Google Patents.

-

Title: HPLC Methods for analysis of Benzoic acid. Source: HELIX Chromatography. URL: [Link]

-

Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Source: U.S. Food & Drug Administration. URL: [Link]

-

Title: Benzoic Acid Hazards and How to Manage Them. Source: CloudSDS. URL: [Link]

-

Title: this compound | C16H14O3 | CID 70852. Source: PubChem - NIH. URL: [Link]

-

Title: Benzoic Acid – Uses and Safety. Source: VelocityEHS. URL: [Link]

-

Title: Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Source: SciSpace. URL: [Link]

- Title: CN103736093A - Medicinal preparation comprising mizolastine and steroid. Source: Google Patents.

-

Title: Mizolastine | C24H25FN6O | CID 65906. Source: PubChem. URL: [Link]

-

Title: Benzoic acid. Source: Wikipedia. URL: [Link]

-

Title: Benzoic acid, 4-ethoxy-, ethyl ester. Source: NIST WebBook. URL: [Link]

-

Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Source: ScienceDirect. URL: [Link]

-

Title: A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Source: PubMed Central. URL: [Link]

-

Title: IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Source: ResearchGate. URL: [Link]

- Title: CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. Source: Google Patents.

- Title: US4431840A - Process for preparing 2-benzoylbenzoic acids. Source: Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102140076A - The preparation of mizolastine intermediate - Google Patents [patents.google.com]

- 5. Mizolastine | C24H25FN6O | CID 65906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0 [thegoodscentscompany.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. ehs.com [ehs.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

2-(4-Ethylbenzoyl)benzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-Ethylbenzoyl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core molecular characteristics of this compound, moving beyond a simple data sheet to provide a foundational understanding of its synthesis, structural verification, and chemical behavior. The narrative is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and applicable body of knowledge.

Introduction and Strategic Importance

This compound, identified by CAS Number 1151-14-0, is a substituted aromatic keto-carboxylic acid.[1][2][3][4] Its molecular architecture, featuring a benzoic acid core linked to a para-substituted ethylbenzoyl group, makes it a molecule of significant interest in industrial and research settings. Primarily, it is a crucial intermediate in the industrial synthesis of 2-ethylanthraquinone, a key component in the hydrogen peroxide production process.[5] Furthermore, its benzophenone-like scaffold presents a versatile platform for medicinal chemists and drug development professionals exploring novel molecular entities.

This document provides a detailed exploration of its molecular structure, from its fundamental synthesis via Friedel-Crafts acylation to its comprehensive characterization using modern spectroscopic techniques.

Molecular Profile and Physicochemical Characteristics

The structure of this compound is defined by a benzoic acid molecule substituted at the C2 (ortho) position with a 4-ethylbenzoyl functional group. This arrangement results in a non-planar molecule with distinct electronic and steric properties conferred by the ketone and carboxylic acid moieties.

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 1151-14-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2][3] |

| Molecular Weight | 254.28 g/mol | [2][3][6] |

| Melting Point | 122 °C | [1] |

| Boiling Point | 459.6 °C at 760 mmHg | [1][2] |

| Density | 1.194 g/cm³ | [1][2] |

| XLogP3 | 3.3 | [2][6] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

| IUPAC Name | This compound | [6] |

Synthesis Pathway: The Friedel-Crafts Acylation

The principal industrial method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[5][7] This reaction is a cornerstone of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃). The catalyst's role is to activate the phthalic anhydride electrophile. It coordinates with a carbonyl oxygen of the anhydride, creating a highly reactive acylium ion or a polarized complex. The electron-rich ethylbenzene ring then acts as a nucleophile, attacking the electrophilic carbon. The ethyl group is an ortho-, para-director; however, due to steric hindrance from the bulky anhydride complex, acylation occurs preferentially at the para-position of the ethylbenzene, though the final product is the ortho-substituted benzoic acid resulting from the ring-opening of the anhydride.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is synthesized from established patent literature, designed for reproducibility and safety.[5][8]

-

Reactor Setup: In a suitable glass reactor equipped with mechanical stirring, a thermometer, and a cooling system, charge ethylbenzene (serves as reactant and solvent) and nitrobenzene (co-solvent).

-

Initial Mixing: Begin stirring and add phthalic anhydride to the solvent mixture.

-

Cooling: Activate the cooling system to bring the internal temperature of the mixture down to approximately 10-15°C. This step is critical to control the initial exotherm upon catalyst addition.

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum trichloride (AlCl₃). The rate of addition must be carefully controlled to maintain the reaction temperature below 20-30°C. A significant exotherm is expected.

-

Reaction Period: Once all the AlCl₃ has been added, allow the reaction temperature to rise to approximately 27°C and maintain this state with stirring for about 2 hours to ensure the reaction goes to completion.

-

Hydrolysis (Quenching): Carefully pour the reaction mixture into a vessel containing dilute hydrochloric or sulfuric acid over ice. This hydrolyzes the aluminum complex, precipitating the crude product and dissolving inorganic salts into the aqueous layer.

-

Workup:

-

Separate the organic layer from the aqueous layer.

-

Subject the organic layer to steam distillation. This efficiently removes unreacted ethylbenzene and the nitrobenzene solvent.

-

The remaining non-volatile material contains the desired product.

-

-

Isolation: Cool the remaining mixture. The this compound will precipitate as a solid. Collect the solid by filtration, wash with water to remove residual acid, and dry under vacuum.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure is a non-negotiable step in synthesis. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield (>10 ppm), which disappears upon D₂O exchange.

-

Aromatic Protons (Ar-H): A complex pattern of multiplets between 7.2 and 8.2 ppm, integrating to 8 protons. The protons on the 4-ethylbenzoyl ring will appear as a characteristic AA'BB' system (two apparent doublets).

-

Ethyl Group Protons (-CH₂CH₃): A quartet around 2.7 ppm (integrating to 2H) for the methylene protons adjacent to the aromatic ring, and a triplet around 1.2 ppm (integrating to 3H) for the terminal methyl protons.

-

-

¹³C NMR: The carbon spectrum confirms the carbon backbone.

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region (>165 ppm), one for the ketone and one for the carboxylic acid.

-

Aromatic Carbons: Multiple signals between ~125-145 ppm, corresponding to the 12 aromatic carbons.

-

Aliphatic Carbons: Two signals in the upfield region for the ethyl group carbons (~29 ppm for -CH₂ and ~15 ppm for -CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

O-H Stretch: A very broad and characteristic absorption band from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded carboxylic acid dimer.[9][10]

-

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1680-1710 cm⁻¹. The diaryl ketone C=O stretch is found at a slightly lower wavenumber, around 1650-1680 cm⁻¹, due to conjugation with both aromatic rings.[9][10]

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at an m/z ratio corresponding to the molecular weight of the molecule, 254.28.[1][6]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of -OH (m/z 237), -COOH (m/z 209), and cleavage at the benzoyl linkage.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This compound is classified as an irritant, particularly to the eyes.[6][11]

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][12]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12][13]

Conclusion

This compound is a well-defined organic molecule whose structure is readily confirmed through a synergistic application of NMR, IR, and MS techniques. Its synthesis via Friedel-Crafts acylation is a robust and scalable process, reflecting a classic and powerful reaction in organic chemistry. For researchers in materials science and drug discovery, a thorough understanding of this molecule's synthesis, properties, and structural features provides a solid foundation for its use as a critical intermediate and a versatile building block for more complex molecular targets.

References

-

This compound. LookChem. [Link]

-

Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid. Eureka | Patsnap. [Link]

-

This compound | CAS#:1151-14-0. Chemsrc. [Link]

-

2-(4-ethyl benzoyl) benzoic acid, 1151-14-0. The Good Scents Company. [Link]

- CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.

-

This compound | C16H14O3 | CID 70852. PubChem. [Link]

- CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.

-

Friedel Crafts Reaction. sathee jee. [Link]

-

Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of... ResearchGate. [Link]

-

Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Dissertation. [Link]

-

2-(4-ethyl benzoyl) benzoic acid 1151-14-0. The Good Scents Company. [Link]

-

THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Zenodo. [Link]

-

friedel-crafts acylation of benzene. Chemguide. [Link]

-

Benzoic Acid Hazards and How to Manage Them. CloudSDS. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. [Link]

-

What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? Brainly. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. [Link]

-

Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 1151-14-0 [chemicalbook.com]

- 4. This compound | CAS#:1151-14-0 | Chemsrc [chemsrc.com]

- 5. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]

- 8. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-(4-ethylbenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 1151-14-0).[1][2][3][4][5] As a Senior Application Scientist, the objective of this document is to move beyond a simple data sheet, offering instead a detailed exploration of the molecule's synthesis, characterization, and potential applications, grounded in established chemical principles. The methodologies described are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical utility for professionals in the field.

This compound is a derivative of benzoic acid and benzophenone. Its structure is characterized by a benzoic acid core acylated at the 2-position by a 4-ethylphenyl ketone group. This arrangement of functional groups—a carboxylic acid, an aromatic ketone, and an alkyl-substituted phenyl ring—dictates its chemical behavior and potential for further chemical modification and biological interaction.

The carboxylic acid group provides a handle for forming salts or esters, while the benzophenone core is a well-known pharmacophore and photosensitizer. The ethyl group in the para position of the benzoyl ring enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 1151-14-0 | [1][2][3][4] |

| Molecular Formula | C16H14O3 | [1][2][6] |

| Molecular Weight | 254.28 g/mol | [1][6] |

| Boiling Point | 459.6 °C at 760 mmHg | [1][2] |

| Density | 1.194 g/cm³ | [1][2] |

| LogP (o/w) | 3.17 - 3.43 | [1][7] |

| Appearance | White to off-white solid/powder | [7] |

Synthesis and Purification: A Validated Workflow

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[8][9] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the phthalic anhydride electrophile.

Synthetic and Purification Workflow

The process is designed as a multi-step workflow where the successful completion of each stage is critical for the purity and yield of the final product. The logic flows from the initial reaction setup through to purification and isolation.

Caption: A logical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established methods and is designed to be self-validating.[8][9] Progress can be monitored at key stages (e.g., via Thin-Layer Chromatography) to ensure reaction completion before proceeding.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Ethylbenzene (solvent and reactant)

-

Anhydrous aluminum chloride (AlCl₃, ~2.0 eq)

-

Nitrobenzene or Nitromethane (co-solvent, optional)

-

Dilute Hydrochloric Acid (HCl)

-

Standard inert-atmosphere reaction glassware

Procedure:

-

Reaction Setup: In a multi-necked flask under a dry, inert atmosphere (e.g., N₂ or Ar), charge ethylbenzene and phthalic anhydride. The use of an inert atmosphere is critical as anhydrous AlCl₃ is extremely hygroscopic and reacts violently with water.[10]

-

Catalyst Addition: Cool the mixture to approximately 15°C using an ice bath. Slowly add anhydrous AlCl₃ in portions. This addition is highly exothermic; maintaining a low temperature (below 20-25°C) is essential to prevent side reactions and ensure regioselectivity.[9]

-

Reaction: Once the catalyst addition is complete, allow the reaction to stir at a controlled temperature (e.g., 27°C) for 2-3 hours until completion.[9] The reaction progress can be monitored by TLC, observing the consumption of phthalic anhydride.

-

Hydrolysis (Quenching): Slowly and carefully pour the reaction mixture into a separate vessel containing a stirred mixture of crushed ice and dilute hydrochloric acid. This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the carboxylate intermediate, causing the product to precipitate.

-

Workup and Isolation: The resulting mixture is worked up by separating the aqueous layer. The organic layer, containing the product and excess ethylbenzene, is subjected to steam distillation to remove the volatile ethylbenzene and any co-solvent.[8][9]

-

Purification: The remaining crude solid is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized material, a suite of analytical techniques must be employed. The data below represents expected outcomes for a high-purity sample.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals in the aromatic region (7.2-8.2 ppm); a characteristic quartet and triplet for the ethyl group (CH₂ ~2.7 ppm, CH₃ ~1.2 ppm); a broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | Two carbonyl carbon signals (>165 ppm); multiple signals in the aromatic region (125-145 ppm); two aliphatic signals for the ethyl group (~29 ppm and ~15 ppm). |

| FT-IR (ATR) | Broad O-H stretch (2500-3300 cm⁻¹); sharp C=O stretch (ketone) ~1685 cm⁻¹; sharp C=O stretch (acid) ~1700 cm⁻¹; C-H aromatic and aliphatic stretches. |

| HPLC | A single major peak with >97% purity under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase).[11] |

| Mass Spec (ESI-) | A molecular ion peak at m/z = 253.08 [M-H]⁻. |

Potential Applications and Scientific Rationale

While this compound is a key intermediate in the synthesis of 2-ethylanthraquinone for industrial processes, its molecular architecture makes it a compound of interest for drug discovery.[8] The benzophenone scaffold is present in numerous FDA-approved drugs and natural products, acting on a variety of biological targets.

Rationale for Investigation in Drug Discovery

The rationale for exploring this molecule's biological activity is based on the established value of its core components. The combination of these features in a single, synthetically accessible molecule provides a strong starting point for medicinal chemistry programs.

Caption: The structural rationale for investigating this compound in drug discovery.

Hypothetical Interaction with a Kinase Pathway

Many benzophenone derivatives are known to be kinase inhibitors. While the specific targets of this compound are not publicly defined, we can hypothesize its potential mechanism as an ATP-competitive inhibitor within a generic signaling pathway. The diagram below illustrates this hypothetical interaction.

Caption: Hypothetical mechanism of kinase inhibition by this compound.

Safety and Handling

According to GHS classifications, this compound is known to cause serious eye irritation.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid. Eureka. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1151-14-0. Retrieved from [Link]

- Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.

-

SIELC Technologies. (2018). Benzoic acid, 2-(4-methylbenzoyl)-. Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1151-14-0 [chemicalbook.com]

- 5. This compound | CAS#:1151-14-0 | Chemsrc [chemsrc.com]

- 6. This compound | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0 [thegoodscentscompany.com]

- 8. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 10. beyondbenign.org [beyondbenign.org]

- 11. Benzoic acid, 2-(4-methylbenzoyl)- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid: From Foundational Discovery to Industrial Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-ethylbenzoyl)benzoic acid, a key chemical intermediate. While the historical record of its first specific synthesis is not prominently documented, its creation is a direct result of the seminal discovery of the Friedel-Crafts reaction in 1877. This document elucidates the core synthetic methodology, the underlying reaction mechanisms, and critical process parameters. It further details purification and characterization techniques, potential side reactions, and safety considerations. The primary industrial application of this compound as a precursor to 2-ethylanthraquinone, a vital component in the large-scale production of hydrogen peroxide, is discussed. Finally, the relevance of its structural motifs—the benzophenone and benzoic acid moieties—in the broader context of medicinal chemistry and drug development is explored.

Introduction: A Legacy of the Friedel-Crafts Reaction

The synthesis of this compound is fundamentally rooted in the groundbreaking work of Charles Friedel and James Crafts. In 1877, they discovered a set of reactions that allowed for the attachment of alkyl and acyl substituents to an aromatic ring through electrophilic aromatic substitution, now famously known as the Friedel-Crafts reactions.[1] This discovery revolutionized organic synthesis, providing a powerful tool for the construction of carbon-carbon bonds with aromatic systems.

While a specific "discovery" of this compound is not readily found in seminal literature, its synthesis is a classic application of the Friedel-Crafts acylation. This reaction, in which an acyl group is introduced to an aromatic ring, became the cornerstone for producing a vast array of aromatic ketones and their derivatives. The synthesis of the title compound, therefore, stands as a testament to the enduring legacy and broad applicability of Friedel and Crafts' initial discovery.

This guide will delve into the technical intricacies of synthesizing this compound, offering insights for researchers and professionals in chemical synthesis and drug development.

The Core Synthesis: Friedel-Crafts Acylation of Ethylbenzene

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[2] This reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism, which can be broken down into the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the phthalic anhydride by coordinating with one of its carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond in the anhydride ring, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring of ethylbenzene acts as a nucleophile and attacks the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ethylbenzene ring.

-

Regioselectivity: The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group and the bulky acylium ion, the para-substituted product, this compound, is the major isomer formed.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₃(OH)]⁻ complex formed from traces of moisture or the reaction itself, removes a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring, yielding the final product complexed with AlCl₃. The catalyst is regenerated upon aqueous workup.

Diagram of the Friedel-Crafts Acylation Mechanism

Caption: Mechanism of this compound synthesis.

Experimental Protocol and Process Optimization

While specific laboratory procedures may vary, a general protocol for the synthesis of this compound is outlined below. This is followed by a discussion of key parameters for process optimization.

Detailed Experimental Protocol

-

Reagent Charging: In a suitable reaction vessel equipped with a stirrer, thermometer, and a gas outlet to a scrubber, charge ethylbenzene and nitrobenzene or nitromethane (as a solvent).[3]

-

Addition of Phthalic Anhydride: Add phthalic anhydride to the reaction mixture with stirring.

-

Cooling: Cool the mixture to 10-15°C using an ice bath.[3]

-

Catalyst Addition: Slowly and portion-wise add anhydrous aluminum chloride, ensuring the temperature does not exceed 20-30°C.[3] The addition of AlCl₃ is highly exothermic.

-

Reaction: After the complete addition of the catalyst, allow the reaction to proceed at a controlled temperature (e.g., 27°C) for a specified duration (e.g., 2 hours).[3]

-

Hydrolysis: Carefully quench the reaction by pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric or sulfuric acid.[4] This step hydrolyzes the aluminum chloride complexes and liberates the product.

-

Workup: Separate the organic layer. The excess ethylbenzene and nitrobenzene can be removed by steam distillation.[4]

-

Isolation of Crude Product: The remaining aqueous layer is cooled, and the crude this compound precipitates as a solid, which is then collected by filtration.

Process Optimization and Control of Side Reactions

Several factors can influence the yield and purity of the final product. Careful control of these parameters is crucial for a successful synthesis.

-

Catalyst Loading: Stoichiometric amounts of AlCl₃ are typically required because the catalyst forms a complex with the carbonyl group of the product.

-

Temperature Control: Maintaining a low reaction temperature during the addition of AlCl₃ is critical to minimize side reactions.

-

Solvent: While ethylbenzene can act as both reactant and solvent, inert solvents like nitrobenzene or nitromethane are sometimes used to improve reaction homogeneity and control.[3]

-

Side Reactions:

-

Isomer Formation: Although the para-isomer is favored, small amounts of the ortho- and meta-isomers can be formed.

-

Transalkylation/Dealkylation: In the presence of a strong Lewis acid, ethylbenzene can undergo intermolecular transalkylation, leading to the formation of benzene and diethylbenzene, which can then undergo acylation to produce impurities.

-

Polyacylation: The product, this compound, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the benzoyl and carboxyl groups, thus minimizing polyacylation.

-

Table 1: Summary of Key Reaction Parameters and Their Impact

| Parameter | Typical Range/Value | Impact on Reaction |

| Temperature | 10-30°C[3] | Higher temperatures can lead to increased side reactions and reduced yield. |

| Catalyst | Anhydrous AlCl₃ | Essential for the formation of the acylium ion; other Lewis acids can be used. |

| Reactant Ratio | Ethylbenzene in excess | Maximizes the conversion of phthalic anhydride. |

| Solvent | Ethylbenzene, Nitrobenzene[3] | Affects reaction kinetics and product solubility. |

| Reaction Time | 2-4 hours[3] | Sufficient time is needed for complete conversion. |

Purification and Characterization

Ensuring the purity of this compound is critical for its subsequent applications.

Purification

The primary method for purifying the crude product is recrystallization .

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is a commonly used solvent for the recrystallization of benzoic acid and its derivatives.[5][6] Ethanol has also been mentioned as a suitable solvent.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the carboxylic acid carbon, the aromatic carbons, and the carbons of the ethyl group.[7][8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the ketone and carboxylic acid (around 1680-1720 cm⁻¹), and C-H stretches of the aromatic ring and the ethyl group.[7][9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (254.28 g/mol ) and provide information about its fragmentation pattern.[7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [7] |

| Molecular Weight | 254.28 g/mol | [7] |

| CAS Number | 1151-14-0 | [7] |

| Melting Point | ~122 °C | |

| Appearance | White to off-white solid |

Applications in Industry and Relevance to Drug Development

While direct applications in drug formulations are not prominent, this compound is a crucial intermediate in industrial chemistry and holds relevance in the broader context of medicinal chemistry.

Industrial Synthesis of 2-Ethylanthraquinone

The primary industrial application of this compound is as a precursor for the synthesis of 2-ethylanthraquinone.[2][10] This conversion is achieved through an intramolecular cyclization reaction, typically facilitated by strong acids like fuming sulfuric acid or solid acid catalysts such as H-Beta zeolite.[11][12]

Caption: Industrial application of this compound.

2-Ethylanthraquinone is a key component in the anthraquinone process , which is the most widely used industrial method for producing hydrogen peroxide .[1][13] In this process, 2-ethylanthraquinone is catalytically hydrogenated to 2-ethylanthrahydroquinone, which is then oxidized with air to regenerate 2-ethylanthraquinone and produce hydrogen peroxide.[14]

Relevance in Drug Development

While this compound itself is not a common pharmaceutical ingredient, its constituent chemical moieties, benzoic acid and benzophenone , are prevalent in medicinal chemistry.

-

Benzoic Acid Derivatives: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties and are used as preservatives in many pharmaceutical formulations.[15][16] Furthermore, the benzoic acid scaffold is a common feature in a variety of active pharmaceutical ingredients (APIs), where it can contribute to binding interactions with biological targets or influence the pharmacokinetic properties of the drug.[17][18]

-

Benzophenone Scaffolds: The benzophenone core is present in a number of drugs and is explored in drug discovery for its ability to act as a pharmacophore. For instance, certain benzophenone derivatives have shown potential as anticancer agents.

Therefore, this compound represents a versatile chemical building block. Its structure can be modified to generate a library of derivatives for screening in various drug discovery programs, leveraging the established biological activities of its core components.

Safety and Handling

Proper safety precautions are essential when handling the chemicals involved in the synthesis of this compound.

-

This compound: May cause skin and serious eye irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[19]

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It must be handled in a dry, well-ventilated area, preferably a fume hood.[20][21] Appropriate PPE, including chemical-resistant gloves and a face shield, is necessary. A Class D fire extinguisher for combustible metals should be available.[20]

-

Ethylbenzene and Phthalic Anhydride: These reagents should be handled in a well-ventilated area with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[19][21]

Conclusion

The synthesis of this compound is a prime example of the enduring power of the Friedel-Crafts acylation. While its direct "discovery" is intertwined with the broader application of this foundational reaction, its importance as a chemical intermediate is clear. This guide has provided a detailed technical overview of its synthesis, from the underlying mechanism to practical experimental considerations and purification. Its critical role in the industrial production of hydrogen peroxide underscores its significance in large-scale chemical manufacturing. For the medicinal chemist and drug development professional, this compound offers a versatile scaffold, combining the well-established pharmaceutical relevance of benzoic acid and benzophenone, making it and its potential derivatives interesting candidates for future research and development.

References

-

High-Quality 2-Ethylanthraquinone for Hydrogen Peroxide Production - Leading Factory Supplier. (URL: [Link])

-

Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

-

A Green Synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) Benzoic Acid over H-Beta Zeolite | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 2‐Ethyl Anthraquinone From 2‐Ethyl Benzoyl Benzoic Acid by Using Beta Zeolite Catalyst and Kinetic Studies | Request PDF - ResearchGate. (URL: [Link])

-

Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC - NIH. (URL: [Link])

-

Safety Data Sheet - SDS US. (URL: [Link])

-

Anthraquinone process - Wikipedia. (URL: [Link])

-

Synthesis of 2-Ethylhydroanthraquinone for the Production of Hydrogen Peroxide in a Catalytic Slurry Reactor - International Science Community Association. (URL: [Link])

- CN103360230A - Synthesis method of 2-ethylanthraquinone - Google P

- JPH07118195A - 2-ethylanthraquinone and its production - Google P

- CN103360229A - Method for preparing 2-ethylanthraquinone by continuous 2-(4-alkylbenzoyl)

-

This compound | C16H14O3 | CID 70852 - PubChem. (URL: [Link])

-

A Green Synthesis of 2-Ethylanthraquinone by Dehydration of 2-(4'-ethylbenzoyl) benzoic Acid over Solid Acid Catalysts | Request PDF - ResearchGate. (URL: [Link])

-

Recrystallization of Benzoic Acid. (URL: [Link])

-

Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap. (URL: [Link])

-

Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. (URL: [Link])

-

The Recrystallization of Benzoic Acid. (URL: [Link])

- CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl)

-

Pharmaceutical applications of benzoic acid - Snowhite Chemical Co.,LTD. (URL: [Link])

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (URL: [Link])

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (URL: [Link])

-

The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... - ResearchGate. (URL: [Link])

Sources

- 1. Anthraquinone process - Wikipedia [en.wikipedia.org]

- 2. CN103360230A - Synthesis method of 2-ethylanthraquinone - Google Patents [patents.google.com]

- 3. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 4. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 13C NMR [m.chemicalbook.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. CN103360229A - Method for preparing 2-ethylanthraquinone by continuous 2-(4-alkylbenzoyl)benzoic acid ring-closing reaction - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. xinjiangyechemical.com [xinjiangyechemical.com]

- 14. Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. snowhitechem.com [snowhitechem.com]

- 16. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. materion.com [materion.com]

Friedel-Crafts acylation for 2-(4-Ethylbenzoyl)benzoic acid

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the Friedel-Crafts acylation reaction. This compound is a pivotal chemical intermediate, notably in the synthesis of the second-generation antihistamine, Cetirizine.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations. The synthesis involves the electrophilic aromatic substitution of ethylbenzene with phthalic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4] By integrating theoretical principles with practical, field-proven insights, this guide aims to equip scientists with the knowledge to perform this synthesis efficiently and safely.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5][6] The reaction between ethylbenzene and phthalic anhydride is a classic example of this transformation.

Core Principles: The reaction proceeds through an electrophilic aromatic substitution pathway.[7] The key steps, catalyzed by aluminum chloride (AlCl₃), are as follows:

-

Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a highly reactive acylium ion electrophile.[8][9]

-

Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group and the bulky acylium ion, the attack predominantly occurs at the para position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: The AlCl₄⁻ complex, formed from the catalyst, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst.[8]

-

Catalyst Complexation: The product, a ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[8] This complexation is often irreversible under reaction conditions, meaning that a stoichiometric amount, or even an excess, of the "catalyst" is required. The reaction must be quenched with an aqueous acid (e.g., HCl or H₂SO₄) in a subsequent work-up step to decompose this complex and liberate the final product.[9]

Caption: Reaction mechanism for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is synthesized from established industrial methods and provides a reliable procedure for the laboratory-scale synthesis of this compound.[3][4]

Reagent and Solvent Data

| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Role |

| Ethylbenzene | C₈H₁₀ | 106.17 | 500 | 4.71 | Reactant / Solvent |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 150 | 1.01 | Reactant |

| Aluminum Chloride | AlCl₃ | 133.34 | 270 | 2.02 | Catalyst |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 75 | 0.61 | Co-solvent |

| 5% Sulfuric Acid | H₂SO₄ | 98.08 | 900 g (aq) | - | Quenching Agent |

Note: In this procedure, ethylbenzene serves as both a reactant and the primary solvent. Nitrobenzene is used as a co-solvent to improve the solubility of the intermediates and complexes formed during the reaction.

Step-by-Step Synthesis Procedure

-

Reactor Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 g of ethylbenzene and 75 g of nitrobenzene.[4]

-

Initial Charging: Begin stirring the solution and add 150 g of phthalic anhydride.

-

Cooling: Start a cooling system (e.g., an ice-water bath) to lower the internal temperature of the mixture to 10-15°C.[4]

-

Catalyst Addition (Critical Step): Begin the slow, portion-wise addition of 270 g of anhydrous aluminum chloride via the dropping funnel. The addition should be carefully controlled over approximately 1.5 hours.

-

Causality: The reaction is highly exothermic. Slow addition is crucial to maintain the temperature below 20°C.[3] A rapid temperature increase can lead to the formation of unwanted side products and potential runaway reactions.

-

-

Reaction Phase: After the complete addition of AlCl₃, the reaction temperature will have risen to approximately 19-20°C.[3] Remove the cooling bath and allow the reaction mixture to warm. The temperature will naturally rise to about 27°C. Maintain the reaction at this temperature with stirring for 2 hours to ensure completion.[4]

-

Reaction Quenching (Work-up): Prepare a solution of 900 g of 5% dilute sulfuric acid in a separate 2000 mL beaker surrounded by an ice bath. Slowly and cautiously pour the reaction mixture into the cold acid solution with vigorous stirring.

-

Causality: This step quenches the reaction and hydrolyzes the aluminum chloride-ketone product complex. This process is also highly exothermic and requires careful temperature control, ideally keeping the hydrolysis temperature around 85°C for full decomposition.[3]

-

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate completely and remove the lower aqueous layer.

-

Solvent Removal: Transfer the upper organic layer to a distillation apparatus. Perform steam distillation to remove the excess ethylbenzene and nitrobenzene.[4]

-

Product Isolation: After distillation, the remaining material will cool and the product will precipitate. Collect the solid product by vacuum filtration.

-

Drying: Dry the filtered solid in a vacuum oven to obtain the crude 2-(4'-ethylbenzoyl)benzoic acid. Further purification can be achieved through recrystallization.[10]

Caption: Experimental workflow for the synthesis.

Purification and Characterization

While the described work-up yields a relatively clean product, high-purity applications, such as in drug development, necessitate further purification.

-

Recrystallization: A common method involves dissolving the crude product in a suitable solvent mixture, such as toluene and ethanol, followed by cooling to induce crystallization.[11] This process effectively removes most soluble impurities.

-

Aqueous Stripping: An alternative purification technique involves washing a solution of the crude product (e.g., in chlorobenzene) with an aqueous hydrochloric acid solution to remove residual aluminum salts, followed by cooling-induced crystallization.[10]

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₃ | [12] |

| Molecular Weight | 254.28 g/mol | [12] |

| Melting Point | 122 °C | [13] |

| Appearance | White to off-white solid | |

| Boiling Point | 459.6 °C at 760 mmHg | [13] |

Safety and Hazard Management

The chemicals used in this synthesis present significant hazards. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It must be handled in a dry environment and added cautiously to the reaction mixture.[9]

-

Ethylbenzene & Nitrobenzene: Both are flammable organic solvents. Nitrobenzene is toxic and can be absorbed through the skin.

-

Sulfuric Acid (H₂SO₄): A strong corrosive acid. The quenching process should be performed slowly and with cooling to control the exothermic reaction.

-

Product: this compound is classified as causing serious eye irritation.[12]

Conclusion

The Friedel-Crafts acylation of ethylbenzene with phthalic anhydride is a robust and scalable method for producing this compound, a key pharmaceutical intermediate. Success in this synthesis hinges on a thorough understanding of the reaction mechanism and meticulous control over experimental parameters, particularly temperature during the addition of the aluminum chloride catalyst and during the subsequent hydrolysis. By following the detailed protocol and safety guidelines outlined in this guide, researchers can reliably synthesize this valuable compound for further application in drug discovery and development.

References

- Vertex AI Search.

- Patsnap. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka.

- Master Organic Chemistry. EAS Reactions (3)

- Google Patents. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.

- Wikipedia. Friedel–Crafts reaction.

- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.

- ChemInform.

- PubChem. This compound | C16H14O3 | CID 70852.

- Echemi. This compound.

- Google Patents. CN105777525A - Separating and purifying method for 2-(4-ethyl benzene formyl) benzoic acid.

- Google Patents. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)

- A-Level Chemistry.

- ResearchGate. Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.

- ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105777525A - Separating and purifying method for 2-(4-ethyl benzene formyl) benzoic acid - Google Patents [patents.google.com]

- 11. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 12. This compound | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

2-(4-Ethylbenzoyl)benzoic acid mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Ethylbenzoyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the proposed mechanism of action for this compound. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its chemical structure as a benzoic acid derivative provides a strong foundation for a primary hypothesis. This document synthesizes information from related compounds and outlines a rigorous experimental framework to elucidate its biological activity. The central hypothesis presented is that this compound functions as an inhibitor of Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), key players in drug disposition and clearance. This guide offers detailed protocols for validating this hypothesis, intended to empower researchers in pharmacology and drug development.

Introduction and Central Hypothesis

This compound is an organic compound with the molecular formula C16H14O3.[1][2] Its structure features a benzoic acid moiety linked to a 4-ethylbenzoyl group.[3] While its physicochemical properties are defined[4][5], a detailed mechanism of action at the molecular level remains to be characterized.

Based on its structural analogy to known pharmacologically active molecules, particularly other benzoic acid derivatives, we propose a central hypothesis:

Primary Hypothesis: The core mechanism of action of this compound involves the competitive inhibition of renal and hepatic organic anion transporters, specifically members of the OAT (SLC22) and OATP (SLCO) families. This interaction is predicted to alter the pharmacokinetics of co-administered drugs and endogenous molecules that are substrates of these transporters.

This guide will delve into the scientific basis for this hypothesis and provide the experimental means to rigorously test it.

Scientific Foundation: The Role of Organic Anion Transporters in Pharmacology

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are families of membrane-bound proteins crucial for the transport of a wide array of endogenous and exogenous substances, including a majority of clinically used drugs.[6]

-

Renal Organic Anion Transporters (OAT1 and OAT3): Located on the basolateral membrane of renal proximal tubule cells, OAT1 (SLC22A6) and OAT3 (SLC22A8) are critical for the secretion of drugs from the bloodstream into the urine.[7] Their inhibition can significantly decrease renal clearance, leading to increased plasma concentrations and prolonged half-lives of substrate drugs.[6]

-

Hepatic Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3): These transporters are expressed on the sinusoidal membrane of hepatocytes and are key to the uptake of drugs from the blood into the liver, a critical step for hepatic metabolism and biliary excretion.[8][9] Inhibition of OATP1B1 and OATP1B3 is a well-known cause of clinically significant drug-drug interactions (DDIs).[8]

The classic example of a clinically utilized OAT inhibitor is probenecid . Probenecid competitively inhibits OATs in the kidney, thereby blocking the tubular secretion of drugs like penicillin, increasing their plasma concentration and therapeutic efficacy.[10][11][12] It also inhibits the reabsorption of uric acid by targeting URAT1, demonstrating the profound physiological impact of modulating these transporters.[10][13] The structural features of this compound, particularly the carboxylic acid group, are common in molecules that interact with these transporters.[14][15]

Proposed Molecular Mechanism: Competitive Inhibition of OATs/OATPs

We hypothesize that this compound acts as a competitive inhibitor of OATs and OATPs. In this model, the compound would vie with endogenous and xenobiotic substrates for binding to the transporter's active site. The benzoylbenzoic acid scaffold likely positions the molecule within the binding pocket, while the negatively charged carboxylate group at physiological pH forms a key interaction, a common feature for OAT substrates and inhibitors.

The following diagram illustrates this proposed mechanism at the cellular level.

Caption: Proposed competitive inhibition of an Organic Anion Transporter.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis, a series of in vitro experiments using stable cell lines overexpressing specific human transporters is required. Human Embryonic Kidney (HEK293) cells are a common and effective model for this purpose.[16][17][18][19]